molecular formula C8H9N3O2 B11782005 4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid

4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11782005
M. Wt: 179.18 g/mol
InChI Key: ALBKVBKEGKUSLN-UHFFFAOYSA-N
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Description

4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid is a heterocyclic carboxylic acid featuring a pyrazole ring substituted with a cyano (-CN) group at the 4-position, linked to a butanoic acid chain at the 1-position. Pyrazole derivatives are widely studied for their diverse biological activities, including agrochemical and pharmaceutical applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-(4-cyanopyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H9N3O2/c9-4-7-5-10-11(6-7)3-1-2-8(12)13/h5-6H,1-3H2,(H,12,13)

InChI Key

ALBKVBKEGKUSLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCC(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-cyano-1H-pyrazole with butanoic acid derivatives under specific conditions. One common method is the condensation reaction between 4-cyano-1H-pyrazole and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid serves as a valuable intermediate in the synthesis of various chemical compounds. Its ability to act as a ligand in coordination chemistry has been explored for developing new materials and catalysts.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that pyrazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the cyano group may enhance these interactions, leading to effective inhibition of microbial growth .
Compound MIC (µg/mL) Target Organisms
This compound8E. coli
This compound6S. aureus

Medicine

Research has focused on the potential of this compound as a pharmaceutical intermediate:

  • Anti-inflammatory Applications : Inhibition of leukotriene A4 hydrolase (LTA4H) is one area of interest, where compounds similar to this compound have shown promise in treating chronic inflammatory conditions such as inflammatory bowel disease and arthritis .
Disease Target Mechanism of Action
Inflammatory Bowel DiseaseLTA4H inhibition
ArthritisAnti-inflammatory properties

Industry

The compound is utilized in the development of agrochemicals and specialty chemicals, contributing to advancements in materials science and agricultural applications.

Binding Interactions

The cyano group can form hydrogen bonds with active sites on enzymes, influencing their activity and potentially leading to therapeutic effects.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:

  • Antimicrobial Activity Study : A study evaluated various pyrazole derivatives against clinical strains of bacteria, revealing that derivatives with cyano substitutions exhibited enhanced antimicrobial properties compared to their non-cyanated counterparts .
  • Anti-inflammatory Research : Research focusing on LTA4H inhibitors demonstrated that compounds similar to this pyrazole derivative could significantly reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Pyrazole-Substituted Butanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Substituents on Pyrazole Water Solubility (µg/mL) Predicted pKa Notable Features Reference
4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 294.09 4-Me, 3-CF₃ - - High lipophilicity (CF₃ group)
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butanoic acid C₆H₇BrN₄O₂ 205.22 5-Br (triazole core) - - Triazole backbone; halogenated
4-(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid C₈H₁₀ClN₃O₄ 247.63 4-Cl, 5-Me, 3-NO₂ 33.8 (pH 7.4) - Nitro group enhances reactivity
4-[4-(Ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid C₁₀H₁₃N₃O₆ 271.23 4-CO₂Et, 3-NO₂ - 4.56 Ester-functionalized; acidic
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid C₆H₅F₃N₂O₂ 222.17 4-CF₃ (shorter chain: acetic acid) - - Compact structure; high polarity

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the target compound is moderately electron-withdrawing, likely lowering the pKa of the carboxylic acid compared to alkyl-substituted analogs (e.g., 4-methyl in ). However, it is less electron-withdrawing than nitro (-NO₂) or trifluoromethyl (-CF₃) groups, which significantly enhance acidity and reduce solubility . The nitro substituent in the 3-position of and contributes to low water solubility (33.8 µg/mL for ), likely due to increased molecular planarity and intermolecular interactions.
  • In contrast, the ethoxycarbonyl (-CO₂Et) group in introduces both hydrophobic and polar motifs, balancing solubility and bioavailability.
  • Steric and Conformational Effects: The longer butanoic acid chain in the target compound and analogs (vs.

Biological Activity

4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring and a butanoic acid moiety, which contribute to its biological properties. Its chemical formula is C8H9N3O2\text{C}_8\text{H}_9\text{N}_3\text{O}_2 .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated moderate to high antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to over 512 µg/mL .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Activity Level
This compound32High against Bacillus subtilis
Other derivatives (e.g., 15, 16)64 - 128Moderate against Staphylococcus aureus
Control (no activity)>512No activity

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds within this class have been shown to inhibit inflammatory mediators, suggesting that this compound may possess similar properties. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:

  • Antimicrobial Study : A comprehensive evaluation of various pyrazole compounds highlighted their effectiveness against resistant strains of bacteria. The study utilized agar diffusion and broth microdilution methods to assess antibacterial activity across multiple strains .
  • Inflammation Inhibition : Research focused on the anti-inflammatory properties of similar compounds indicated a significant reduction in edema in animal models when treated with pyrazole derivatives. This suggests a promising avenue for further exploration in inflammatory diseases .

Q & A

Basic: What are the established synthetic routes for 4-(4-Cyano-1H-pyrazol-1-yl)butanoic acid?

Answer:
The synthesis of pyrazole-carboxylic acid derivatives typically involves cyclocondensation of precursors like β-ketoesters or acetoacetates with hydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Adapting this method, this compound could be synthesized by substituting the phenylhydrazine with a cyano-substituted hydrazine derivative. Multi-component reactions involving bromoacetyl intermediates (e.g., refluxing with thiosemicarbazide and phenacyl cyanide in ethanol/glacial acetic acid) may also provide a scaffold for functionalization . Key steps include:

Cyclocondensation : Optimize temperature (e.g., 65–120°C) and solvent (ethanol, acetic acid) for pyrazole ring formation.

Hydrolysis : Use basic conditions (e.g., NaOH) to convert ester intermediates to carboxylic acids.

Purification : Recrystallization from methanol or ethanol for high-purity yields .

Basic: How can spectroscopic techniques (IR, NMR, X-ray) characterize the structure and purity of this compound?

Answer:

  • IR Spectroscopy : Identify functional groups such as the cyano group (C≡N stretch at ~2200–2250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹). Pyrazole ring vibrations (C=N, C-N) appear between 1500–1600 cm⁻¹ .
  • NMR :
    • ¹H NMR : Pyrazole protons (H-1 and H-3) resonate as singlets or doublets between δ 7.0–8.5 ppm. The butanoic acid chain shows methylene protons (δ 1.8–2.5 ppm) and a carboxylic acid proton (δ ~12 ppm, broad) .
    • ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm, cyano carbon at ~115–120 ppm, and pyrazole carbons at 140–160 ppm .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns. For example, pyrazole derivatives often exhibit planar geometry with intramolecular hydrogen bonds between the carboxylic acid and pyrazole N atoms .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation efficiency, while ethanol/acetic acid mixtures favor multi-component reactions .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate pyrazole ring formation.
  • Temperature Control : Reflux at 65–120°C balances reaction rate and side-product formation .
  • Substituent Effects : Electron-withdrawing groups (e.g., cyano) on the pyrazole ring may require adjusted stoichiometry or protective groups (e.g., tert-butyl esters for carboxylic acids) to prevent side reactions.
  • Yield Tracking : Monitor intermediates via TLC or HPLC, and optimize recrystallization conditions (e.g., methanol/water ratios) .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved?

Answer:

  • Tautomerism : Pyrazole derivatives can exhibit tautomerism (e.g., 1H vs. 2H forms), altering NMR peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
  • Hydrogen Bonding : Carboxylic acid protons may appear broadened or shifted due to intermolecular interactions. Compare solid-state (IR, X-ray) and solution (NMR) data .
  • Impurity Analysis : Use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to distinguish between the target compound and byproducts (e.g., unhydrolyzed esters) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies and NMR chemical shifts, aiding in spectral assignment .

Basic: What are the stability and solubility profiles of this compound under varying conditions?

Answer:

  • Solubility : Carboxylic acids are typically soluble in polar solvents (water, methanol, DMSO) at neutral or basic pH. The cyano group may reduce aqueous solubility; test DMSO for stock solutions .
  • pH Stability : The compound is stable in acidic conditions (pH 2–6) but may decarboxylate under strong bases (pH > 10).
  • Thermal Stability : Decomposition occurs above 200°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Pyrazole derivatives are generally light-stable, but prolonged UV exposure should be avoided.

Advanced: How can computational methods predict the reactivity and biological activity of this compound?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases, carbonic anhydrases) using PyRx or AutoDock. Pyrazole-carboxylic acids often bind metal ions or active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., cyano vs. methyl groups) with bioactivity using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity. Carboxylic acids may exhibit renal clearance, requiring prodrug strategies for improved pharmacokinetics .

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